molecular formula C17H13N3O3S2 B2367717 Ethyl 5-(4-cyanobenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate CAS No. 681159-00-2

Ethyl 5-(4-cyanobenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate

Cat. No.: B2367717
CAS No.: 681159-00-2
M. Wt: 371.43
InChI Key: IQMBNJNEQWLVBN-UHFFFAOYSA-N
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Description

Ethyl 5-(4-cyanobenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate is a complex organic compound that belongs to the thiophene family Thiophenes are sulfur-containing heterocycles known for their stability and versatility in chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-cyanobenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Core: The thiophene core can be synthesized through a cyclization reaction involving sulfur and a suitable diene precursor.

    Introduction of the Cyanobenzamido Group: This step involves the reaction of the thiophene core with 4-cyanobenzoyl chloride in the presence of a base such as triethylamine.

    Addition of the Thiocyanate Group: The thiocyanate group is introduced via a nucleophilic substitution reaction using potassium thiocyanate.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-cyanobenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyanobenzamido group can be reduced to an amine.

    Substitution: The thiocyanate group can be substituted with other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted thiophenes with various functional groups.

Scientific Research Applications

Ethyl 5-(4-cyanobenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-cyanobenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate involves its interaction with specific molecular targets. The cyanobenzamido group can interact with enzymes or receptors, potentially inhibiting their activity. The thiocyanate group may also play a role in modulating the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 5-(4-cyanobenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate can be compared with other thiophene derivatives such as:

    Methyl 4-{[4-(4-cyanobenzamido)phenyl]amino}benzofuro[2,3-d]pyrimidine-6-carboxylate: Similar in structure but with different functional groups.

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another thiophene derivative with potential bioactivity.

    N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide: A compound with similar synthetic routes and applications.

Properties

IUPAC Name

ethyl 5-[(4-cyanobenzoyl)amino]-3-methyl-4-thiocyanatothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S2/c1-3-23-17(22)14-10(2)13(24-9-19)16(25-14)20-15(21)12-6-4-11(8-18)5-7-12/h4-7H,3H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMBNJNEQWLVBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(C=C2)C#N)SC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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